molecular formula C13H10ClF3N2 B1415037 N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine CAS No. 1041602-29-2

N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B1415037
M. Wt: 286.68 g/mol
InChI Key: RZYQFEKQMSHUKO-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography and spectroscopic methods.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).


Scientific Research Applications

Reactivity and Catalysis

  • The hexahydride complex OsH6(PiPr3)2 reacts with 2-vinylpyridine, leading to selective deuteration and the catalysis of hydrogenation reactions. This study illustrates the potential for N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine in facilitating such chemical transformations (Resano Barrio, Esteruelas, & Oñate, 2004).

Structural Analysis

  • The structural properties of N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine derivatives, like fluazinam, have been analyzed, revealing insights into the molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and potential applications in various fields (Jeon, Kim, Lee, & Kim, 2013).

Synthesis and Functionalization

Pharmaceutical Research

  • In pharmaceutical research, N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine derivatives have been synthesized and evaluated for their biological activity, highlighting the compound's potential in drug development (Gao et al., 2018).

Material Science

  • In material science, the compound's derivatives have been used to synthesize aromatic trifluoromethyl compounds, showcasing its utility in the development of new materials and chemicals (Kobayashi, Nakano, Iwasaki, & Kumadaki, 1981).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting potential future research directions, such as new synthetic methods, applications, or biological activities.


properties

IUPAC Name

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYQFEKQMSHUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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